REACTION_CXSMILES
|
[N:1]1[CH:5]=[CH:4][C:3]2=[CH:6][CH:7]=[CH:8][CH:9]=[CH:10][C:2]=12.C(Cl)(=O)[C:12](Cl)=[O:13].C([O-])(=O)C.[Na+].N>CN(C=O)C>[N:1]1[CH:5]=[CH:4][C:3]2=[CH:6][C:7]([CH:12]=[O:13])=[CH:8][CH:9]=[CH:10][C:2]=12 |f:2.3|
|
Name
|
Cyclohepta[b]pyrrole-5-carboxylic acid nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
N1=C2C(C=C1)=CC=CC=C2
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The whole is subsequently stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(C=C1)=CC(=CC=C2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |